2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts . Industrial production methods are not widely documented, but they likely involve similar multi-step processes with stringent control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the preparation of derivatives for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The trifluoromethyl groups can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Diamino-6,6,6-trifluorohexanoic acid dihydrochloride include:
2,5-Diamino-6-fluorohexanoic acid dihydrochloride: This compound has a similar structure but with a single fluorine atom instead of three trifluoromethyl groups.
2,5-Diaminohexanoic acid: This compound lacks the fluorine atoms, making it less lipophilic and potentially less bioavailable.
The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and influence its interactions with biological targets .
Eigenschaften
Molekularformel |
C6H13Cl2F3N2O2 |
---|---|
Molekulargewicht |
273.08 g/mol |
IUPAC-Name |
2,5-diamino-6,6,6-trifluorohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2O2.2ClH/c7-6(8,9)4(11)2-1-3(10)5(12)13;;/h3-4H,1-2,10-11H2,(H,12,13);2*1H |
InChI-Schlüssel |
KWVMHVZUHPBAMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.